

# An In-depth Technical Guide to 3-Chloropyridine (CAS 626-60-8)

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## Compound of Interest

Compound Name: 3-Chloropyridine

Cat. No.: B048278

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## Introduction

**3-Chloropyridine**, with the CAS registry number 626-60-8, is a heterocyclic aromatic compound fundamental to the advancement of organic synthesis.<sup>[1]</sup> It is a colorless to pale yellow liquid characterized by a pyridine ring substituted with a chlorine atom at the third position.<sup>[1]</sup> This structural arrangement makes it a versatile intermediate, extensively utilized in the synthesis of a wide array of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The presence of the nitrogen atom in the pyridine ring and the chlorine substituent governs its reactivity, allowing it to serve as a key building block in forming more complex molecular architectures.<sup>[2]</sup> Its predictable reactivity and utility in various coupling reactions have solidified its importance in the fields of medicinal chemistry and materials science.<sup>[2][3]</sup>

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **3-Chloropyridine** are well-documented, providing essential data for its handling, application, and characterization.

## Physicochemical Data

The key physicochemical properties of **3-Chloropyridine** are summarized in the table below, offering a quick reference for laboratory and industrial applications.

Property	Value	Reference
CAS Number	626-60-8	[4]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClN	[4]
Molecular Weight	113.54 g/mol	[4]
Appearance	Colorless to light yellow liquid	[4][5]
Boiling Point	148 °C	[6][7]
Density	1.194 g/cm <sup>3</sup> at 25 °C	[6][7]
Refractive Index (n <sup>20</sup> /D)	1.533	[6][7]
Flash Point	66 °C (151 °F) - closed cup	[4]
Solubility	Slightly soluble in water (10 g/L). Soluble in organic solvents like ethanol and ether.	[1][4][7]
pKa (conjugate acid)	2.84	[4]
LogP (log Kow)	1.33	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **3-Chloropyridine**.

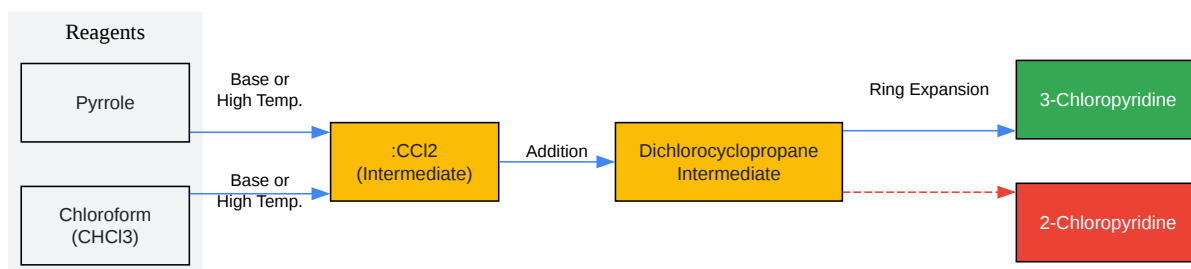
Spectrum Type	Key Features
<sup>1</sup> H NMR	Spectral data in various solvents are available, showing characteristic shifts for the aromatic protons on the pyridine ring.[6]
<sup>13</sup> C NMR	The <sup>13</sup> C NMR spectrum provides distinct signals for the five carbon atoms of the chloropyridine ring.[4][8]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands corresponding to the C-H, C=N, and C=C stretching vibrations of the aromatic ring, as well as the C-Cl stretch.[3][9]
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[9]

## Synthesis and Manufacturing

Several synthetic routes to **3-Chloropyridine** have been developed, with some being more suited for industrial-scale production than others.

### Synthesis from Pyrrole (Ciamician–Dennstedt Rearrangement)

A common laboratory-scale synthesis involves the reaction of pyrrole with chloroform.[3][4] This reaction is considered an example of the Ciamician–Dennstedt rearrangement.[3] The process can be carried out in the vapor phase at high temperatures or in the presence of a base.[4][8] The vapor phase method, while yielding around 33%, also produces 2-chloropyridine as a byproduct.[3][4]

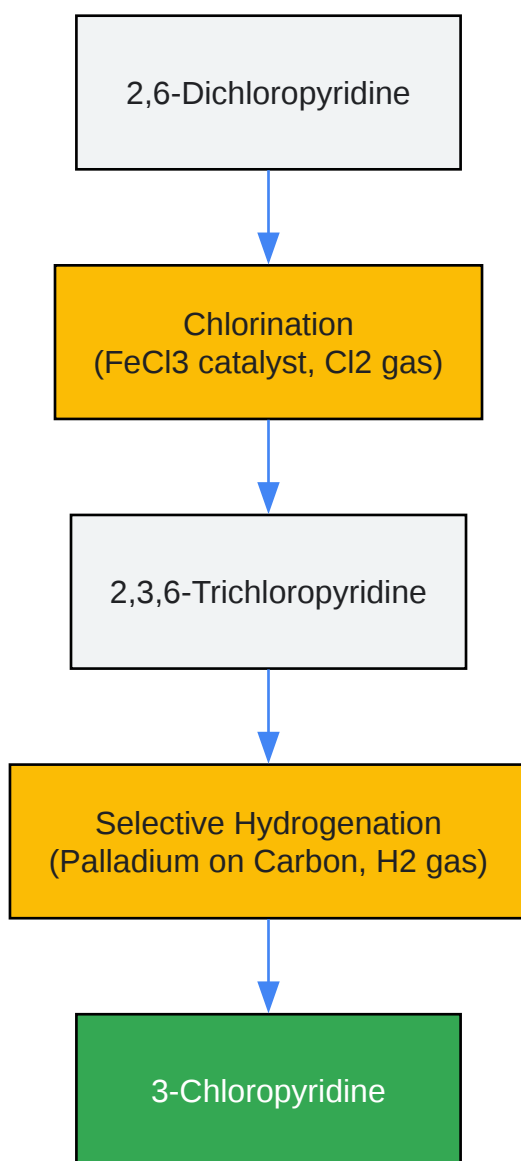


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*Synthesis of **3-Chloropyridine** from Pyrrole.*

## Industrial Synthesis from 2,6-Dichloropyridine

A more scalable and high-yielding industrial method starts from 2,6-dichloropyridine. This process involves a chlorination step to form 2,3,6-trichloropyridine, followed by selective catalytic hydrogenation to remove the chlorine atoms at the 2 and 6 positions.<sup>[9]</sup>



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*Industrial synthesis workflow for **3-Chloropyridine**.*

## Chemical Reactivity and Applications

**3-Chloropyridine**'s utility stems from its reactive nature, making it a valuable precursor in organic synthesis, particularly in the pharmaceutical and agrochemical industries.<sup>[2][6]</sup>

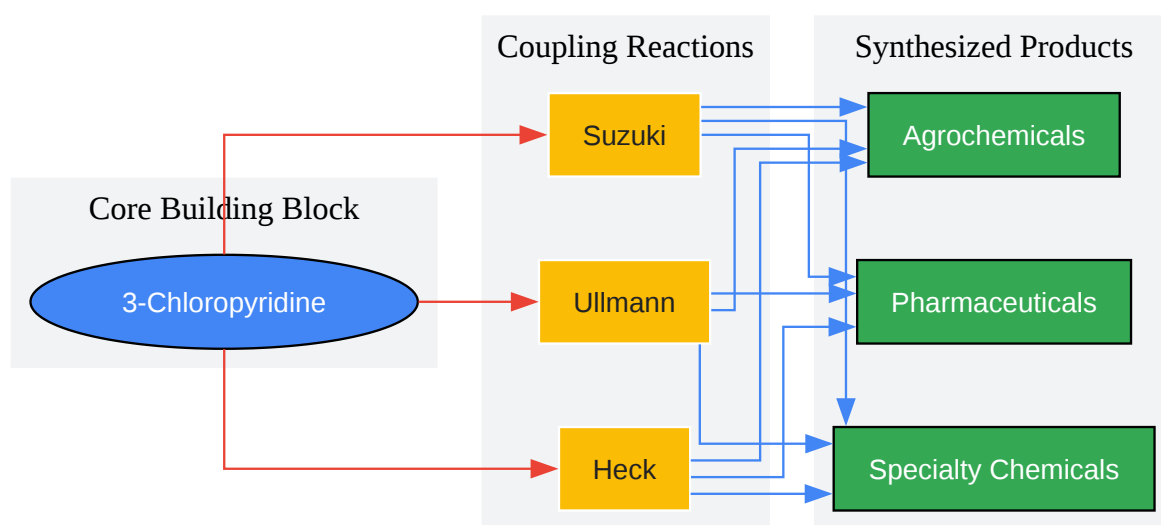
## Key Reactions

The chlorine atom at the 3-position can act as a leaving group in various cross-coupling reactions, allowing for the introduction of new functional groups.<sup>[2][3]</sup> It is a known substrate

for:

- Suzuki Reaction[3]
- Heck Reaction[3][6]
- Ullmann Reaction[3]

These reactions are pivotal in carbon-carbon and carbon-heteroatom bond formation, which are essential steps in the synthesis of complex organic molecules.



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*Role of **3-Chloropyridine** in synthetic pathways.*

## Applications in Drug Development and Agrochemicals

**3-Chloropyridine** is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][6] For instance, it can be used to produce 3-chloropyridine-1-oxide, another valuable synthetic intermediate.[6][8] The incorporation of the 3-pyridyl moiety can influence the biological activity and pharmacokinetic properties of a molecule.[2]

## Experimental Protocols

The following is a representative experimental protocol for the industrial synthesis of **3-Chloropyridine** from 2,6-dichloropyridine.<sup>[9]</sup>

### Step 1: Chlorination of 2,6-Dichloropyridine

- **Charging the Reactor:** In a 2000 ml four-necked flask, charge 1480.0g of 2,6-dichloropyridine and 89.2g of anhydrous  $\text{FeCl}_3$ .
- **Reaction Conditions:** Heat the mixture to a temperature range of 120-140°C.
- **Chlorine Gas Introduction:** Introduce chlorine gas and allow the reaction to proceed until completion.
- **Work-up:** After the reaction is complete, cool the mixture to 100°C.
- **Purification:** Perform vacuum distillation, collecting the product fraction of 2,3,6-trichloropyridine at a top temperature of 118-124°C under -0.1MPa. The yield is approximately 94.0% with a purity of  $\geq 99.5\%$ .

### Step 2: Selective Hydrogenation to 3-Chloropyridine

- **Charging the Reactor:** In a suitable reactor, add 557.8g of the 2,3,6-trichloropyridine obtained from the previous step, 232.0g of triethylamine, 8.5g of palladium on carbon catalyst, and 1675g of toluene.
- **Reaction Conditions:** Heat the mixture to 60-80°C and introduce hydrogen gas to initiate the hydrogenation reaction.
- **Post-treatment:** Once the reaction is complete, cool the mixture to room temperature.
- **Extraction and Isolation:**
  - Add 790g of water to dissolve the triethylamine hydrochloride and filter the mixture.
  - Allow the filtrate to settle and separate the aqueous layer.
  - Extract the organic layer with 200g of hydrochloric acid three times.

- Dilute the combined acidic extracts with 1630g of water, filter, and wash with 100g of water.
- Adjust the pH of the filtrate to neutral using an alkaline solution.
- Separate the layers to obtain the final product, **3-Chloropyridine**. The yield is approximately 85.6% with a purity of  $\geq 99.5\%$ .

## Safety and Handling

**3-Chloropyridine** is a hazardous chemical and requires strict safety precautions during handling and storage.[\[5\]](#)

## Hazard Classification

Hazard Statement	Description
H227	Combustible liquid. <a href="#">[5]</a>
H302	Harmful if swallowed. <a href="#">[10]</a>
H311 / H312	Toxic / Harmful in contact with skin. <a href="#">[5]</a> <a href="#">[10]</a>
H315	Causes skin irritation. <a href="#">[5]</a>
H320	Causes eye irritation. <a href="#">[5]</a>
H332	Harmful if inhaled. <a href="#">[10]</a>
H335	May cause respiratory irritation. <a href="#">[5]</a>
H341	Suspected of causing genetic defects. <a href="#">[5]</a>

## Precautionary Measures and First Aid



Precautionary Statement	Description
P210	Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5]
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]
P270	Do not eat, drink or smoke when using this product.[10]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[5][10]
P301+P317	IF SWALLOWED: Get medical help.[10]
P302+P352	IF ON SKIN: Wash with plenty of water.[10]
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
P403+P233	Store in a well-ventilated place. Keep container tightly closed.[5]
P501	Dispose of contents/container in accordance with local/regional/national/international regulations.[5][10]

#### Handling and Storage:

- Handle in a well-ventilated area and avoid all personal contact.[5][12]
- Ground and secure containers when transferring the material.[5]
- Store in a cool, dry, and dark place in a tightly sealed container.[6]
- Keep away from incompatible materials such as strong oxidizing agents.[5]

## Conclusion

**3-Chloropyridine** (CAS 626-60-8) is an indispensable building block in modern organic chemistry. Its well-defined physicochemical properties, versatile reactivity in key coupling reactions, and established synthetic routes make it a compound of high interest for researchers and professionals in drug discovery and agrochemical development. Adherence to strict safety protocols is paramount when handling this chemical due to its hazardous nature. The continued application of **3-Chloropyridine** in the synthesis of novel compounds underscores its significant role in advancing chemical and pharmaceutical sciences.

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